molecular formula C20H21F3N2O5 B11473373 Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate

Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate

Cat. No.: B11473373
M. Wt: 426.4 g/mol
InChI Key: KYKGNUKZABHBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2,4-DIMETHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound characterized by its unique structure, which includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2,4-DIMETHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with ethyl 3,3,3-trifluoro-2-oxo-2-phenylacetate under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2,4-DIMETHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

ETHYL 2-[(2,4-DIMETHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2,4-DIMETHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-[(2,4-DIMETHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE include:

Uniqueness

The uniqueness of ETHYL 2-[(2,4-DIMETHOXYPHENYL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl 2-benzamido-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C20H21F3N2O5/c1-4-30-18(27)19(20(21,22)23,25-17(26)13-8-6-5-7-9-13)24-15-11-10-14(28-2)12-16(15)29-3/h5-12,24H,4H2,1-3H3,(H,25,26)

InChI Key

KYKGNUKZABHBGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.